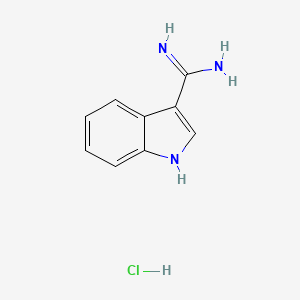

1H-Indole-3-carboximidamide hydrochloride

Vue d'ensemble

Description

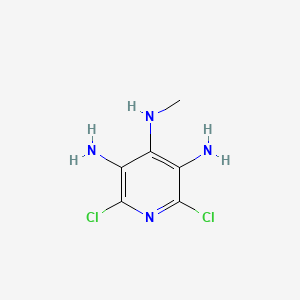

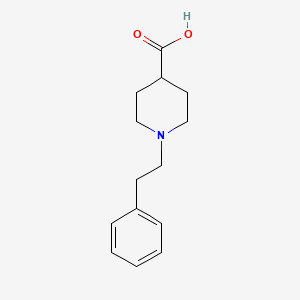

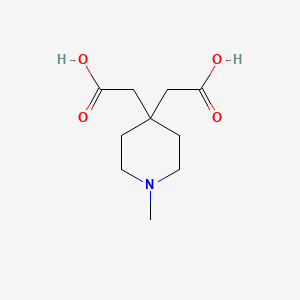

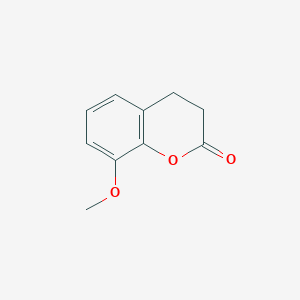

1H-Indole-3-carboximidamide hydrochloride is a chemical compound with the formula C9H10ClN3 . It is a solid substance at room temperature .

Molecular Structure Analysis

The molecular structure of 1H-Indole-3-carboximidamide hydrochloride is represented by the InChI code: 1S/C9H9N3.ClH/c10-9(11)7-5-12-8-4-2-1-3-6(7)8;/h1-5,12H,(H3,10,11);1H . The molecular weight of this compound is 195.65 .Physical And Chemical Properties Analysis

1H-Indole-3-carboximidamide hydrochloride is a solid substance at room temperature . It has a molecular weight of 195.65 . The InChI code representing its molecular structure is 1S/C9H9N3.ClH/c10-9(11)7-5-12-8-4-2-1-3-6(7)8;/h1-5,12H,(H3,10,11);1H .Applications De Recherche Scientifique

Indole Synthesis and Classification

The synthesis of indole alkaloids, including 1H-Indole-3-carboximidamide hydrochloride, has been a major focus in organic chemistry due to their broad range of biological activities. A comprehensive review on indole synthesis provides a framework for the classification of all indole syntheses, highlighting nine strategic approaches for the preparation of indoles. This classification system aids in understanding new approaches to indole construction, thereby facilitating the discovery of novel compounds with potential scientific applications (Taber & Tirunahari, 2011).

Hepatic Protection Roles

Indole derivatives, including 1H-Indole-3-carboximidamide hydrochloride, have shown pleiotropic protective effects on chronic liver injuries. A study on Indole-3-Carbinol (I3C) and its major derivatives elaborates on their pharmacokinetics and their significant roles in hepatic protection. These compounds modulate enzymes relevant to hepatitis viral replication, lipogenesis, and the metabolism of ethanol and hepatotoxic substances, offering promising therapeutic prospects for liver diseases (Wang et al., 2016).

Palladium-Catalyzed Cascade Reactions

The application of palladium-catalyzed cascade reactions for the annulative π-extension of indoles to carbazoles through C–H bond activation demonstrates a significant advancement in the synthesis of functionalized materials. This technique streamlines the synthesis process, potentially leading to the development of new compounds for biomedical research and material science applications (Dinda, Bhunia, & Jana, 2020).

Chemoprotective Agent in Cancer

Research on indole derivatives like Indole-3-Carbinol (I3C) has revealed their chemoprotective properties against various cancers. Although I3C's instability and rapid conversion into other compounds like diindolylmethane (DIM) raise questions about its direct activity, its derivatives are considered for their potential as chemoprotective agents, particularly in breast and prostate cancer. This highlights the importance of studying indole derivatives for therapeutic applications in oncology (Bradlow, 2008).

Umpolung and Functionalization

The concept of umpolung, or polarity inversion, has been applied to indole molecules, enabling the C2-functionalization of indoles. This approach overcomes the limitations of conventional reactivity, making it possible to synthesize important indole derivatives that are challenging to obtain otherwise. Such advancements in synthetic chemistry expand the potential for developing new drugs and materials based on the indole scaffold (Deka, Deb, & Baruah, 2020).

Safety And Hazards

The safety information available indicates that 1H-Indole-3-carboximidamide hydrochloride is classified as a warning signal word . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P330, P363, and P501 . The hazard statements include H302, H312, and H332 .

Propriétés

IUPAC Name |

1H-indole-3-carboximidamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3.ClH/c10-9(11)7-5-12-8-4-2-1-3-6(7)8;/h1-5,12H,(H3,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLXPLXWLSDFGQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=N)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Indole-3-carboximidamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-chlorophenyl)methyl]-3-iodobenzamide](/img/structure/B3155601.png)

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-phenylphenyl)prop-2-en-1-one](/img/structure/B3155603.png)